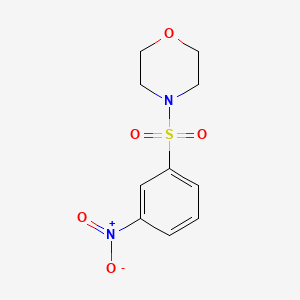

4-(3-Nitrophenylsulfonyl)morpholine

Description

4-(3-Nitrophenylsulfonyl)morpholine (CAS 91619-33-9) is a sulfonamide derivative of morpholine, featuring a nitro group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₂N₂O₅S, with an average molecular weight of 272.28 g/mol . The compound is synthesized via sulfonylation reactions, where morpholine reacts with 3-nitrobenzenesulfonyl chloride under basic conditions. This intermediate is critical in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, where the sulfonyl group enhances metabolic stability and binding affinity .

Properties

IUPAC Name |

4-(3-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c13-12(14)9-2-1-3-10(8-9)18(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYXNNGNLAIXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285208 | |

| Record name | 4-(3-Nitrobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91619-33-9 | |

| Record name | 4-[(3-Nitrophenyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91619-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91619-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Nitrobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Nitrophenylsulfonyl)morpholine can be synthesized through the reaction of morpholine with 3-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production would also involve purification steps like recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenylsulfonyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The morpholine ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-(3-Aminophenylsulfonyl)morpholine.

Oxidation: Sulfoxides or sulfones of the morpholine ring.

Scientific Research Applications

4-(3-Nitrophenylsulfonyl)morpholine has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenylsulfonyl)morpholine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

4-(4-Nitrophenylsulfonyl)morpholine (CAS 1024-30-2)

- Structure : Differs in the nitro group position (para vs. meta).

- Molecular Formula : C₁₀H₁₂N₂O₅S (identical to the meta isomer).

- Synthesis : Similar sulfonylation process using 4-nitrobenzenesulfonyl chloride.

- Key Differences: Crystal Packing: The para-nitro isomer forms stronger π-π stacking interactions due to symmetrical nitro placement, as observed in its morpholine counterpart (parallel aromatic planes at 3.77 Å distance) .

4-(3-Nitrophenyl)morpholine (CAS 116922-22-6)

4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)

4-(4-Nitrophenyl)thiomorpholine (CAS M1795)

- Structure : Replaces morpholine’s oxygen with sulfur.

- Molecular Formula : C₁₀H₁₂N₂O₂S (MW = 248.28 g/mol) .

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The nitro group’s position (meta vs. para) significantly alters electronic properties and intermolecular interactions. Para-nitro derivatives exhibit stronger stacking, while meta-nitro compounds may offer steric advantages in binding pockets .

- Role of Sulfonyl Group: Introduces polar character and metabolic stability, making sulfonyl derivatives preferable in drug design over non-sulfonyl analogs .

- Thiomorpholine vs. Morpholine : Sulfur’s larger atomic radius and lower electronegativity disrupt crystal packing but improve lipophilicity, critical for blood-brain barrier penetration .

Biological Activity

4-(3-Nitrophenylsulfonyl)morpholine is an organic compound notable for its unique structural features, including a morpholine ring and a 3-nitrophenylsulfonyl group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biochemical interactions.

The molecular formula of this compound is C10H12N2O5S. The presence of the nitro group enhances its chemical reactivity, making it suitable for various synthetic pathways and biological interactions. The compound can be synthesized through a nucleophilic substitution reaction involving morpholine and 3-nitrobenzenesulfonyl chloride, typically using triethylamine as a base in dichloromethane solvent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the sulfonyl group can engage in strong interactions with nucleophilic sites on proteins or enzymes. These interactions may modulate various biological pathways, particularly those related to apoptosis and cellular stress responses .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the growth of several human cancer cell lines at low micromolar concentrations (<10 μM). The compound appears to selectively induce the CHOP (C/EBP homologous protein) pathway, which is associated with apoptosis in response to endoplasmic reticulum stress .

Mechanistic Studies

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that modifications to the nitro group significantly affected the compound's potency. For instance, replacing the nitro group with hydrogen or other substituents resulted in a loss of activity, emphasizing the importance of this functional group for maintaining biological efficacy .

Case Studies

Comparative Analysis

When compared to similar compounds, such as 4-(4-Chlorophenylsulfonyl)morpholine and 4-(4-Methylphenylsulfonyl)morpholine, this compound stands out due to its unique nitro group which enhances its reactivity and interaction capabilities. This distinct feature may confer advantages in specific biochemical applications where redox properties are crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.